molecular formula C18H22N4O4S B2386042 methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate CAS No. 1396714-73-0

methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2386042
CAS No.: 1396714-73-0
M. Wt: 390.46
InChI Key: QHJWKRKSKIHAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a synthetic sulfonamide-containing compound featuring a pyrimidine-substituted piperidine moiety and a methyl benzoate ester. The sulfamoyl bridge and aromatic pyrimidine system may confer binding affinity to biological targets, while the ester group could influence solubility and metabolic stability. Structural determination of such compounds often employs crystallographic tools like the SHELX software suite .

Properties

IUPAC Name

methyl 4-[(1-pyrimidin-2-ylpiperidin-4-yl)methylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-26-17(23)15-3-5-16(6-4-15)27(24,25)21-13-14-7-11-22(12-8-14)18-19-9-2-10-20-18/h2-6,9-10,14,21H,7-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJWKRKSKIHAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyrimidine Group: The pyrimidine group is introduced via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The pyrimidine and piperidine moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The compound shares core motifs with other sulfonamide-pyrimidine derivatives but differs in substituent groups. Key structural comparisons include:

Compound Core Structure Key Substituents Functional Groups
Methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate Benzoate ester, sulfamoyl Pyrimidin-2-yl-piperidinylmethyl Ester, sulfonamide, pyrimidine
Example 53 () Benzamide, pyrazolopyrimidine 5-Fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl, isopropylamide Amide, fluorine, chromenone, pyrimidine
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Sulfonamide, pyrazolopyrimidine Fluoro-chromenone, methylsulfonamide Sulfonamide, fluorine, chromenone, amine

Key Observations :

  • The target compound’s piperidine-pyrimidine group may enhance conformational flexibility compared to the rigid chromenone system in Example 53 .
  • Fluorine substituents in Example 53 improve lipophilicity and metabolic stability, whereas the target compound lacks halogenation, suggesting differences in pharmacokinetics .

Hypothetical Activity Comparison :

  • The target compound’s piperidine-pyrimidine moiety could enhance selectivity for PI3K or mTOR kinases, whereas Example 53’s chromenone may favor VEGFR or EGFR targets .

Biological Activity

Methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a compound that has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrimidine ring : Known for its role in various biological activities.
  • Piperidine moiety : Associated with anesthetic properties and modulation of glucose metabolism.
  • Sulfamoyl group : Implicated in antibacterial activity and enzyme inhibition.

Antibacterial Activity

Research indicates that compounds containing sulfamoyl groups exhibit significant antibacterial properties. For instance, studies have shown that derivatives of sulfamoyl compounds can inhibit bacterial growth effectively against various strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds typically range from 100 to 400 µg/mL, demonstrating moderate to good efficacy against microbial pathogens .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, studies have highlighted its potential in inhibiting acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urinary tract infections, respectively. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .

Glucose Metabolism Modulation

Another significant aspect of this compound is its effect on glucose metabolism. Compounds with similar structures have been shown to enhance insulin sensitivity and improve glucose tolerance in diabetic models. This activity is likely mediated through the modulation of key signaling pathways involved in insulin action .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The sulfamoyl group may interact with active sites on enzymes, inhibiting their function.
  • Receptor Binding : The pyrimidine and piperidine components may facilitate binding to specific receptors involved in glucose metabolism and neurotransmission.
  • Molecular Docking Studies : Computational analyses suggest favorable interactions with targets such as PTP1B, a critical regulator of insulin signaling .

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds:

  • Study on Insulin Sensitivity : A study involving a related piperidine derivative demonstrated enhanced insulin action by upregulating genes associated with insulin signaling pathways in diabetic mouse models .
  • Antimicrobial Efficacy : Another investigation revealed that sulfamoyl derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting their potential use in treating infections .

Data Table: Biological Activities of this compound

Activity TypeTargetEffectiveness (MIC)Reference
AntibacterialGram-positive bacteria100 - 400 µg/mL
Enzyme InhibitionAcetylcholinesteraseSignificant
Glucose ModulationInsulin signalingEnhanced sensitivity

Q & A

Basic: What are the key synthetic pathways for methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, starting with the formation of the piperidine-pyrimidine core followed by sulfonamide coupling and benzoate esterification. For example:

  • Step 1: Preparation of 1-(pyrimidin-2-yl)piperidin-4-ylmethanol via nucleophilic substitution between pyrimidine derivatives and piperidine intermediates.
  • Step 2: Sulfamoylation using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions.
  • Step 3: Esterification with methyl 4-(chlorosulfonyl)benzoate in the presence of a base (e.g., triethylamine) to form the final product .
    Optimization: Yield and purity depend on solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (prevents decomposition), and purification via column chromatography or recrystallization .

Advanced: How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data for this compound?

Discrepancies often arise from:

  • Solubility limitations (e.g., poor aqueous solubility reduces cellular uptake despite high predicted binding affinity).
  • Incomplete target modeling (e.g., neglecting protein conformational changes or allosteric sites in docking simulations).
    Methodological Solutions:
    • Validate docking results with molecular dynamics simulations to account for protein flexibility .
    • Perform in vitro assays under varied conditions (e.g., DMSO concentration adjustments) to assess solubility-driven false negatives .
    • Use orthogonal techniques like surface plasmon resonance (SPR) to measure binding kinetics independently .

Basic: What spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm regiochemistry of the sulfamoyl and pyrimidinyl groups (e.g., characteristic shifts for aromatic protons at δ 7.8–8.2 ppm and piperidine methylene at δ 3.1–3.5 ppm) .
  • X-ray Crystallography: Resolves bond lengths and angles (e.g., sulfonamide S–N bond ~1.63 Å; piperidine chair conformation) and validates stereochemistry .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 433.12) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Key SAR Parameters:

  • Piperidine Substitution: Bulky groups at the piperidine 4-position enhance steric hindrance, potentially improving selectivity for kinase targets .
  • Sulfamoyl Linker: Replacing the sulfamoyl with a sulfonyl group reduces hydrogen-bonding capacity, impacting enzyme inhibition (e.g., carbonic anhydrase) .
  • Benzoate Ester: Hydrolysis to the free carboxylic acid may alter cell permeability; stability studies in physiological buffers are critical .
    Methodology:
    • Synthesize analogs with targeted substitutions (e.g., fluorinated pyrimidines for enhanced metabolic stability).
    • Test in parallel against primary and off-target enzymes using fluorescence-based assays .

Basic: What biological targets or therapeutic applications are prioritized for this compound?

  • Antimicrobial Activity: Pyrimidine-sulfonamide hybrids show inhibition of dihydropteroate synthase (DHPS) in bacterial folate synthesis .
  • Anticancer Potential: Piperidine derivatives interact with tubulin or kinase domains (e.g., EGFR, VEGFR) to induce apoptosis .
  • Enzyme Inhibition: Sulfamoyl groups target carbonic anhydrase IX, a marker in hypoxic tumors .

Advanced: What in vitro models are most effective for evaluating efficacy and toxicity?

  • 3D Tumor Spheroids: Mimic tumor microenvironments for assessing penetration and cytotoxicity (e.g., IC50_{50} values in HT-29 colon cancer spheroids) .
  • Primary Cell Co-Cultures: Evaluate selectivity by comparing toxicity in cancer vs. normal fibroblasts .
  • High-Content Screening (HCS): Quantify subcellular effects (e.g., mitochondrial membrane depolarization) using fluorescent probes .

Advanced: How do researchers address batch-to-batch variability in biological assays?

  • Quality Control: Enforce strict HPLC purity thresholds (>95%) and characterize impurities via LC-MS .
  • Standardized Protocols: Pre-treat compounds with activated charcoal to adsorb hydrophobic contaminants .
  • Statistical Design: Use randomized block designs with replicates to account for plate-to-plate variability (e.g., split-plot ANOVA) .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction: SwissADME or ADMETLab estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD): GROMACS simulations assess membrane permeation rates based on free-energy profiles .

Advanced: How can kinetic studies clarify the compound’s mechanism of enzyme inhibition?

  • Progress Curve Analysis: Monitor substrate depletion over time to distinguish competitive vs. non-competitive inhibition .
  • Stopped-Flow Spectroscopy: Measure rapid binding kinetics (e.g., kon_{on}/koff_{off} rates for sulfamoyl-enzyme interactions) .

Basic: What are the stability and storage recommendations for this compound?

  • Storage: -20°C under argon in amber vials to prevent hydrolysis of the ester group .
  • Stability Assessment: Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.